
1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are five-membered heterocyclic compounds containing a nitrogen atom. The tert-butoxycarbonyl group is a common protecting group used in organic synthesis, particularly for amines. The trifluoromethyl group is a substituent known for its electron-withdrawing properties and its ability to influence the physical and chemical properties of molecules.
Synthesis Analysis
The synthesis of pyrrole derivatives, including those with tert-butoxycarbonyl groups, has been explored in various studies. For instance, the generation of a reactive cyclic cumulene, 1-tert-butoxycarbonyl-3,4-didehydro-1H-pyrrole, was achieved using 3,4-bis(trimethylsilyl)-1H-pyrrole as a precursor. This intermediate was stabilized by the electron-withdrawing tert-butoxycarbonyl group and could be trapped with different reactants to form cycloadducts . Another study reported a one-step continuous flow synthesis of pyrrole-3-carboxylic acids, which could be relevant for synthesizing the carboxylic acid moiety of the compound .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be complex due to the presence of substituents that can influence the overall conformation and reactivity of the molecule. For example, the crystal structure of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate was determined, showing that the proline ring adopts an envelope conformation . Similarly, the structure of (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid revealed an envelope conformation of the pyrrolidine ring, with specific dihedral angles between the functional groups .
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, including cycloadditions, rearrangements, and substitutions. The Hofmann rearrangement, facilitated by trichloroisocyanuric acid, was used to synthesize a compound with a tert-butoxycarbonylamino group, indicating the versatility of reactions involving tert-butoxycarbonyl-protected amines . Regio-selective synthesis techniques have also been developed to direct substitutions to specific positions on the pyrrole ring, which could be applicable for introducing the trifluoromethyl group at the 5-position .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their substituents. The tert-butoxycarbonyl group is known for its steric bulk and ability to protect amines during synthesis. The trifluoromethyl group is highly electronegative, which can affect the acidity of adjacent protons and the compound's overall reactivity. The crystal structure analysis of related compounds provides insights into the potential intermolecular interactions, such as hydrogen bonding, that could affect the compound's solubility and stability . Additionally, the fluorescent properties of pyrrole derivatives have been studied, which could be relevant for the compound if it possesses similar properties .
Scientific Research Applications
Synthesis and Reactions
- This compound was used in the synthesis of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates through palladium-catalyzed coupling reactions with substituted arylboronic acids (Wustrow & Wise, 1991).
- It served as a key precursor in generating a reactive cyclic cumulene, namely 1-tert-butoxycarbonyl-3,4-didehydro-1H-pyrrole, which was used in trapping reactions with various substrates, indicating its utility in forming complex organic structures (Liu et al., 1999).
Material Synthesis
- The compound was integral in the synthesis of methyl 1-tert-butyl-3(4)-aryl-4(3)-trifluoromethyl-1H-pyrrole-2-carboxylates, demonstrating its role in creating structurally diverse pyrroles (Porta et al., 1994).
- It was utilized in the preparation of SF5-substituted pyrrole carboxylic acid esters, showcasing its versatility in producing pyrrole derivatives with potential applications in various fields (Dolbier & Zheng, 2009).
Chemical Properties and Interactions
- Its use in singlet oxygen reactions of 3-methoxy-2-pyrrole carboxylic acid tert-butyl esters, leading to 5-substituted pyrroles, highlights its reactivity and potential for creating novel compounds (Wasserman et al., 2004).
- In crystal structure studies, compounds like tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate were synthesized using similar structures, providing insight into molecular configurations and interactions (Naveen et al., 2007).
Pharmaceutical and Biomedical Applications
- This compound was used in the synthesis of deaza-analogues of the bisindole marine alkaloid topsentin, which was tested for anticancer activity, suggesting its potential in drug synthesis and medicinal chemistry (Carbone et al., 2013).
Mechanism of Action
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO4/c1-10(2,3)19-9(18)15-6(8(16)17)4-5-7(15)11(12,13)14/h4-5H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWFYLXFFCSDJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC=C1C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2253630-10-1 |
Source


|
| Record name | 1-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-phenylpropanamide](/img/structure/B2529795.png)
![2-Benzamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2529796.png)
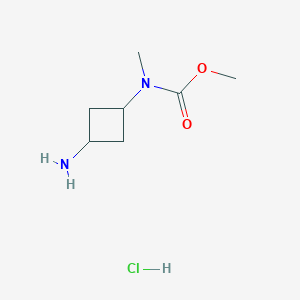

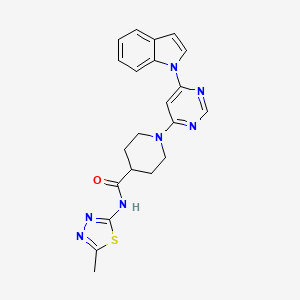
![3-cyclopropyl-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2529801.png)
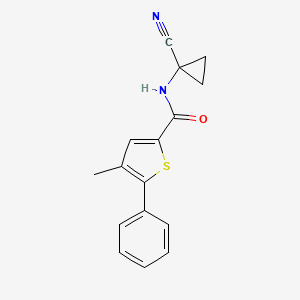
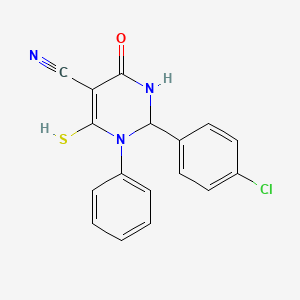
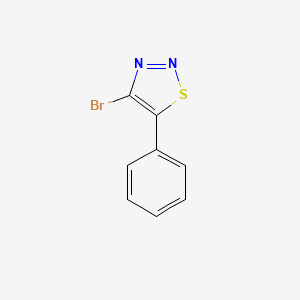
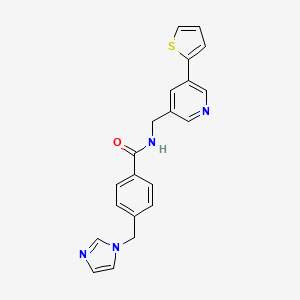

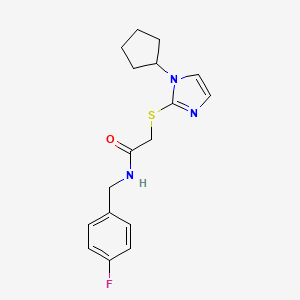
![3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic Acid](/img/structure/B2529814.png)
![4-tert-butyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2529818.png)